Molecular Weight and Lipophilicity (XLogP3) Distinction from Des-Methyl and Enantiomeric Analogs
The introduction of the 2-methyl group to form the quaternary center significantly alters the key physicochemical descriptors compared to the des-methyl analog. The target compound (C11H20BrNO2) has a molecular weight of 278.19 g/mol and a computed XLogP3 of 2.6 [1]. This contrasts with the commonly used building block tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate (C10H18BrNO2), which has a molecular weight of 264.16 g/mol and a lower XLogP3 of 2.4 [2]. The difference of +14.03 g/mol in molecular weight and +0.2 in XLogP3 reflects the presence of the additional methyl group. This increase in lipophilicity, though modest, can influence passive membrane permeability and non-specific binding in a biological context, and represents a non-interchangeable physicochemical profile for lead optimization campaigns where these parameters are tightly controlled.
| Evidence Dimension | Physicochemical Property (Molecular Weight and Lipophilicity) |
|---|---|
| Target Compound Data | MW: 278.19 g/mol; XLogP3: 2.6 |
| Comparator Or Baseline | tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate (MW: 264.16 g/mol; XLogP3: 2.4) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP3 = +0.2 |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, 2024 release). |
Why This Matters
For medicinal chemistry programs, the distinct molecular weight and lipophilicity profile of the target compound means it cannot be replaced by the des-methyl analog without altering the lead-like properties and predicted ADME behavior of the resulting candidates.
- [1] PubChem. (2024). tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate, CID 155895473. Computed Properties: Molecular Weight, XLogP3-AA. National Library of Medicine. View Source
- [2] PubChem. (2024). tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate, CID 10264762. Computed Properties: Molecular Weight, XLogP3-AA. National Library of Medicine. View Source
